Solubility-Optimized EEENLYFQ Sequence Enables Higher Ligation Efficiency Than Earlier-Generation Ester Substrates
This compound incorporates a tetra-glutamate (EEEE) N-terminal extension designed to improve aqueous solubility relative to earlier biotinylated peptide esters lacking this motif [1]. The solubility enhancement was a primary design goal in optimizing subtiligase substrates to achieve greater incorporation of N-terminal tags [1].
| Evidence Dimension | Substrate solubility and ligation tag incorporation efficiency |
|---|---|
| Target Compound Data | Contains solubility-enhancing tetra-glutamate (EEEE) N-terminal extension |
| Comparator Or Baseline | Earlier-generation biotinylated peptide esters without poly-glutamate solubility tags |
| Quantified Difference | Not quantified in source; class-level inference based on design optimization rationale |
| Conditions | Aqueous ligation buffer for subtiligase-catalyzed N-terminal labeling |
Why This Matters
Improved solubility directly reduces substrate aggregation and precipitation during ligation, enabling higher tag incorporation efficiency and reducing wasted material during large-scale proteomic workflows.
- [1] Yoshihara HA, Mahrus S, Wells JA. Tags for labeling protein N-termini with subtiligase for proteomics. Bioorg Med Chem Lett. 2008;18(22):6000-6003. doi:10.1016/j.bmcl.2008.08.044 View Source
